Methyl 1-ethylbenzotriazole-5-carboxylate

Descripción general

Descripción

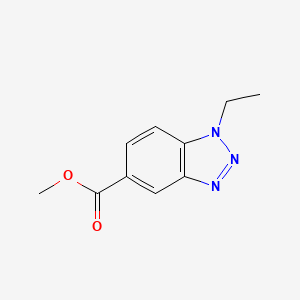

Methyl 1-ethylbenzotriazole-5-carboxylate is a heterocyclic compound with the molecular formula C10H11N3O2. It is a derivative of benzotriazole, which is known for its applications in various fields such as corrosion inhibitors, pharmaceuticals, and dyes . This compound is characterized by the presence of a methyl ester group at the 5-position and an ethyl group at the 1-position of the benzotriazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate typically involves the reaction of 1-ethylbenzotriazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-ethylbenzotriazole-5-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The benzotriazole ring can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines and alcohols, typically under basic conditions.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products Formed

Nucleophilic substitution: Derivatives with different functional groups replacing the ester group.

Hydrolysis: The corresponding carboxylic acid.

Oxidation and Reduction: Various oxidized or reduced forms of the benzotriazole ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

MEBC and its derivatives are being investigated for their antimicrobial properties. Research indicates that benzotriazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds derived from benzotriazole have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . These findings suggest that MEBC could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Benzotriazoles have also been studied for their potential anticancer effects. Certain derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro. The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways . MEBC's structural similarity to these compounds may allow it to exert similar effects, warranting further investigation into its anticancer potential.

Agrochemical Applications

Fungicides and Herbicides

The modification of benzotriazole compounds has been explored for their efficacy as fungicides and herbicides. Studies indicate that MEBC can be effective against a range of plant pathogens, making it a candidate for agricultural applications . Its ability to disrupt fungal growth could provide an alternative to traditional fungicides, contributing to sustainable agricultural practices.

Plant Growth Regulators

Research has shown that certain benzotriazole derivatives can act as plant growth regulators, influencing various physiological processes in plants. This includes enhancing resistance to stress factors and promoting growth under suboptimal conditions . MEBC's role as a plant growth regulator could lead to its incorporation into formulations aimed at improving crop yields.

Materials Science

Corrosion Inhibitors

MEBC has potential applications as a corrosion inhibitor in metal protection. Benzotriazoles are known for their ability to form protective films on metal surfaces, thereby preventing corrosion . The application of MEBC in coatings could enhance the longevity and durability of metal components in various industries.

Polymer Additives

In materials science, MEBC can be utilized as an additive in polymer formulations. Its incorporation can improve the thermal stability and UV resistance of polymers, making them suitable for outdoor applications . This property is particularly valuable in industries where material degradation due to environmental exposure is a concern.

Case Study 1: Antimicrobial Efficacy

A study conducted by Jamkhandi et al. synthesized various benzotriazole derivatives, including MEBC, and tested their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting the potential of MEBC as an antimicrobial agent .

Case Study 2: Agricultural Application

In agricultural research, a series of field trials were conducted to assess the effectiveness of MEBC as a fungicide against common plant pathogens. Results indicated that MEBC significantly reduced disease incidence in treated crops compared to untreated controls, suggesting its viability as an eco-friendly alternative in crop protection strategies .

Mecanismo De Acción

The mechanism of action of Methyl 1-ethylbenzotriazole-5-carboxylate is not well-documented. like other benzotriazole derivatives, it is likely to interact with various molecular targets through its triazole ring, which can form coordination complexes with metal ions. This property is particularly useful in corrosion inhibition .

Comparación Con Compuestos Similares

Similar Compounds

Benzotriazole: The parent compound, widely used as a corrosion inhibitor.

1-Methylbenzotriazole: Similar structure but with a methyl group instead of an ethyl group at the 1-position.

1-Phenylbenzotriazole: Contains a phenyl group at the 1-position instead of an ethyl group.

Uniqueness

Methyl 1-ethylbenzotriazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ester group at the 5-position and the ethyl group at the 1-position makes it a versatile intermediate for further chemical modifications .

Actividad Biológica

Methyl 1-ethylbenzotriazole-5-carboxylate is a compound belonging to the benzotriazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound.

Overview of Benzotriazoles

Benzotriazoles are recognized for their versatile biological behavior, including antibacterial, antifungal, and anticancer activities. The modifications in their chemical structure significantly influence their biological efficacy. This compound is a derivative that exhibits potential in various pharmacological applications.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzotriazole derivatives. For instance, compounds with halogen substitutions have shown significant activity against both Gram-positive and Gram-negative bacteria. Specifically, some derivatives demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Table 1: Antibacterial Activity of Benzotriazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | MRSA | 12.5 - 25 | |

| Halogen-substituted benzotriazoles | E. coli, S. aureus | 10 - 50 |

2. Antifungal Activity

Benzotriazole derivatives have also been investigated for their antifungal properties. This compound showed promising results against Candida albicans and Aspergillus niger, with MIC values indicating effective fungal growth inhibition . The mechanism often involves the inhibition of cytochrome P450 enzymes essential for ergosterol biosynthesis in fungi.

Table 2: Antifungal Activity of Benzotriazole Derivatives

| Compound | Target Fungi | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 15 - 30 | |

| Halogenated derivatives | Aspergillus niger | 12.5 - 25 |

3. Anticancer Potential

Emerging research indicates that benzotriazole derivatives may possess anticancer properties. The structural modifications can enhance their interaction with specific cancer cell lines, leading to apoptosis or cell cycle arrest . The precise mechanisms remain under investigation but may involve the modulation of signaling pathways associated with cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many benzotriazole derivatives act as inhibitors of cytochrome P450 enzymes, disrupting the metabolic processes in bacteria and fungi.

- Alteration of Membrane Integrity : These compounds can affect the integrity of microbial cell membranes, leading to increased permeability and eventual cell death.

- Interference with Nucleic Acid Synthesis : Some derivatives may inhibit DNA or RNA synthesis in pathogenic organisms, contributing to their antimicrobial effects.

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

- Antibacterial Efficacy Against MRSA : A study demonstrated that this compound exhibited significant antibacterial activity against MRSA strains, suggesting its potential as a therapeutic agent in treating resistant infections .

- Fungal Inhibition : Research indicated that this compound effectively inhibited the growth of Candida albicans, making it a candidate for antifungal drug development .

- Cytotoxicity in Cancer Cell Lines : Preliminary findings suggest that this compound may induce cytotoxic effects in certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Propiedades

IUPAC Name |

methyl 1-ethylbenzotriazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-3-13-9-5-4-7(10(14)15-2)6-8(9)11-12-13/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCHPTOPGIILEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)OC)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101191718 | |

| Record name | 1H-Benzotriazole-5-carboxylic acid, 1-ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101191718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393441-71-8 | |

| Record name | 1H-Benzotriazole-5-carboxylic acid, 1-ethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzotriazole-5-carboxylic acid, 1-ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101191718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.